molecular formula C16H22BrNO2 B3497760 2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide

2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide

Cat. No.: B3497760
M. Wt: 340.25 g/mol
InChI Key: AZKZETSXKLIYBA-UHFFFAOYSA-N
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Description

2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide is an organic compound characterized by the presence of a bromo-substituted dimethylphenoxy group attached to an acetamide moiety, which is further linked to a cyclohexyl group

Properties

IUPAC Name

2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrNO2/c1-11-9-15(12(2)8-14(11)17)20-10-16(19)18-13-6-4-3-5-7-13/h8-9,13H,3-7,10H2,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZKZETSXKLIYBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Br)C)OCC(=O)NC2CCCCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with 4-bromo-2,5-dimethylphenol and cyclohexylamine.

    Step 1 Formation of 2-(4-bromo-2,5-dimethylphenoxy)acetic acid:

    Step 2 Amidation:

Industrial Production Methods

In an industrial setting, the synthesis of 2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide would follow similar steps but on a larger scale. Continuous flow reactors and automated systems might be employed to ensure consistent quality and yield. The use of solvents and reagents would be optimized to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

  • Substitution Reactions

      Reaction: The bromo group in the compound can undergo nucleophilic substitution reactions.

      Reagents: Common nucleophiles include amines, thiols, and alkoxides.

      Products: Substitution of the bromo group with the nucleophile.

  • Oxidation Reactions

      Reaction: The phenoxy group can be oxidized under strong oxidative conditions.

      Reagents: Oxidizing agents such as potassium permanganate or chromium trioxide.

      Products: Oxidized derivatives of the phenoxy group.

  • Reduction Reactions

      Reaction: The amide group can be reduced to an amine.

      Reagents: Reducing agents such as lithium aluminum hydride (LiAlH4).

      Products: Corresponding amine derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a pharmacophore. The presence of the bromo and cyclohexyl groups can influence its interaction with biological targets, making it a candidate for drug development studies.

Medicine

In medicinal chemistry, derivatives of this compound might be explored for their therapeutic potential

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings that require the unique chemical characteristics imparted by the bromo and cyclohexyl groups.

Mechanism of Action

The mechanism by which 2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors. The bromo group can participate in halogen bonding, while the cyclohexyl group can influence the compound’s hydrophobic interactions and overall binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chloro-2,5-dimethylphenoxy)-N-cyclohexylacetamide: Similar structure but with a chloro group instead of a bromo group.

    2-(4-bromo-2,5-dimethylphenoxy)-N-phenylacetamide: Similar structure but with a phenyl group instead of a cyclohexyl group.

    2-(4-bromo-2,5-dimethylphenoxy)-N-methylacetamide: Similar structure but with a methyl group instead of a cyclohexyl group.

Uniqueness

2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide is unique due to the combination of the bromo-substituted phenoxy group and the cyclohexylacetamide moiety. This combination imparts specific chemical and physical properties that can be exploited in various applications, distinguishing it from its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide
Reactant of Route 2
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2-(4-bromo-2,5-dimethylphenoxy)-N-cyclohexylacetamide

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